molecular formula C19H25NO5 B2508978 Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 956604-98-1

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2508978
CAS No.: 956604-98-1
M. Wt: 347.411
InChI Key: WATVLJODVFFJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common method involves the reaction of chromanone derivatives with piperidine under specific conditions to form the spiro linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-6-5-13(23-4)11-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVLJODVFFJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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